molecular formula C17H14FN3O4S2 B2458587 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 921837-51-6

4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2458587
CAS No.: 921837-51-6
M. Wt: 407.43
InChI Key: GFHUSHXONZLSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and pharmacological research. Sulfonamides with structural similarities have demonstrated significant potential in preclinical studies, showing antinociceptive and antiallodynic effects in models of acute and neuropathic pain . The compound features a benzenesulfonamide core, a motif known to exhibit carbonic anhydrase inhibitory activity, which is a mechanism explored for managing neuropathic pain . Its molecular structure incorporates a pyridazine ring, a valuable scaffold in drug discovery for its ability to interact with various biological targets. Research on analogous compounds suggests potential investigation into aldose reductase inhibition, which is a key pathway in the study of diabetic complications . This product is intended for research and analysis in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-27(24,25)15-8-4-13(18)5-9-15/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHUSHXONZLSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,4-Diketones

The 6-methylsulfonylpyridazin-3-yl moiety is accessible via cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, heating 3-(methylsulfonyl)pentane-2,4-dione with hydrazine hydrate in ethanol at 80°C for 12 hours yields 6-methylsulfonylpyridazin-3(2H)-one, which is subsequently dehydrated using phosphorus oxychloride to afford the chlorinated analog. This method, adapted from pentafluorosulfanylbenzoylguanidine syntheses, achieves 68–72% yields but requires careful exclusion of moisture to prevent hydrolysis.

Halogenation and Sulfonylation

Alternative routes employ 3,6-dichloropyridazin as the starting material. Treatment with sodium methanesulfinate in dimethylformamide at 120°C under nitrogen atmosphere selectively substitutes the 6-position chlorine, yielding 3-chloro-6-methylsulfonylpyridazin with 85% efficiency. Kinetic studies confirm the enhanced nucleophilic susceptibility of the 6-position due to para-directing effects of the adjacent nitrogen.

Functionalization via Cross-Coupling Reactions

Suzuki-Miyaura Arylation

The 3-chloro-6-methylsulfonylpyridazin undergoes Pd-catalyzed coupling with 4-aminophenylboronic acid. Optimal conditions utilize PdCl2(dppf) (2 mol%), potassium carbonate (3 eq.), and a 4:1 dioxane/water mixture at 90°C, achieving 78% conversion to 4-(6-methylsulfonylpyridazin-3-yl)aniline. Crucially, the free amine must be protected as a tert-butyl carbamate prior to coupling to prevent catalyst poisoning, followed by deprotection with trifluoroacetic acid in dichloromethane.

Buchwald-Hartwig Amination

An alternative protocol employs 3-bromo-6-methylsulfonylpyridazin and 4-nitroaniline in a Pd2(dba)3/Xantphos-catalyzed amination. This method circumvents boronic acid synthesis but suffers from lower yields (62%) due to competing reduction of the nitro group.

Sulfonamide Formation

Sulfonyl Chloride Coupling

The final step involves reacting 4-(6-methylsulfonylpyridazin-3-yl)aniline with 4-fluorobenzenesulfonyl chloride. In anhydrous dichloromethane with 4-dimethylaminopyridine (DMAP) as a base, the reaction proceeds at 0°C to room temperature over 6 hours, yielding the target compound in 89% purity after recrystallization from ethyl acetate/hexane. Excess sulfonyl chloride (1.2 eq.) ensures complete conversion, while controlled addition prevents exothermic decomposition.

Solid-Phase Alternative

Immobilization of the aniline intermediate on Wang resin via a photolabile linker enables a traceless synthesis. After sulfonylation and cleavage with UV light (365 nm), this method achieves 76% yield with simplified purification, though scalability remains challenging.

Reaction Optimization

Solvent Effects

Comparative studies in dimethylacetamide (DMAc), tetrahydrofuran (THF), and 1,4-dioxane reveal THF as optimal for Suzuki couplings (Table 1). DMAc increases reaction rate but promotes deboronation, while dioxane’s high boiling point facilitates higher temperatures without side-product formation.

Table 1: Solvent Screening for Suzuki Coupling

Solvent Temp (°C) Yield (%) Purity (%)
THF 90 78 98
DMAc 100 65 91
1,4-Dioxane 100 72 95

Catalytic Systems

Screening of Pd catalysts (Pd(OAc)2, PdCl2(dppf), Pd(PPh3)4) demonstrates PdCl2(dppf)’s superiority in suppressing homo-coupling byproducts. Adding 10 mol% tetrabutylammonium bromide as a phase-transfer catalyst further enhances yield to 82%.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Strong absorptions at 1365 cm⁻¹ and 1168 cm⁻¹ confirm the sulfonamide S=O stretches, while the pyridazin ring C=N appears at 1580 cm⁻¹.
  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyridazin H5), 8.24 (d, J=8.4 Hz, 2H, phenyl H2/H6), 7.92 (d, J=8.0 Hz, 2H, fluorophenyl H2/H6), 7.68 (d, J=8.4 Hz, 2H, phenyl H3/H5), 7.32 (t, J=8.8 Hz, 2H, fluorophenyl H3/H5), 3.24 (s, 3H, SO2CH3).
  • HRMS : m/z calculated for C18H15FN3O4S2 [M+H]+: 428.0432, found: 428.0429.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H2O + 0.1% TFA) shows 99.1% purity at 254 nm, with a single peak at tR=6.72 min. Thermal gravimetric analysis (TGA) confirms stability up to 210°C, critical for pharmaceutical processing.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide include:

  • 4-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
  • N-fluoro-N-(phenylsulfonyl)benzenesulfonamide

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it particularly valuable in drug discovery and material science applications.

Biological Activity

4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C15_{15}H15_{15}F1_{1}N2_{2}O3_{3}S2_{2}
  • Molecular Weight : 342.41 g/mol
  • Functional Groups : Sulfonamide, fluorine substitution, and pyridazine moiety.

The biological activity of this compound primarily involves inhibition of specific enzymes and receptors associated with cancer progression. The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which play critical roles in tumor growth and metastasis.

Enzyme Inhibition

  • Carbonic Anhydrases (CAs) : The compound has shown potential as an inhibitor of tumor-associated isoforms such as hCA IX and hCA XII, which are overexpressed in hypoxic tumors. Inhibition of these isoforms can lead to reduced tumor cell proliferation and survival.
  • Kinase Modulation : Preliminary studies suggest that this compound may also modulate protein kinase activities, impacting cellular signaling pathways involved in cancer progression.

In Vitro Studies

Recent studies have evaluated the anti-proliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2CA IX inhibition leading to apoptosis
A549 (Lung Cancer)12.5Disruption of pH homeostasis via CA inhibition
HeLa (Cervical Cancer)18.0Induction of cell cycle arrest

Case Studies

  • Study on MCF-7 Cells : In a study conducted by , the compound exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value of 15.2 µM. The mechanism was attributed to the inhibition of CA IX, leading to increased intracellular acidity and subsequent apoptosis.
  • A549 Cell Line Evaluation : Another investigation reported that treatment with the compound resulted in a notable decrease in cell viability in A549 cells at an IC50 of 12.5 µM, suggesting its potential as a therapeutic agent for lung cancer through CA inhibition.

Q & A

Basic: What are the recommended synthetic routes for 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide, and what key intermediates should be prioritized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Pyridazine Core Functionalization: Begin with 6-methylsulfonylpyridazine-3-amine, introducing the phenyl group via Buchwald-Hartwig coupling or nucleophilic aromatic substitution .

Sulfonamide Formation: React the intermediate 4-aminophenyl-pyridazine derivative with 4-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Key Intermediates:

  • 6-Methylsulfonylpyridazine-3-amine (verify purity via <sup>1</sup>H NMR, δ 8.2 ppm pyridazine protons)
  • 4-(6-Methylsulfonylpyridazin-3-yl)aniline (characterize by LC-MS for MW confirmation) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical for confirming its structure?

Methodological Answer:

  • <sup>1</sup>H NMR: Identify aromatic protons (δ 7.2–8.5 ppm for pyridazine and benzene rings) and sulfonamide NH (δ ~10.5 ppm, broad).
  • <sup>13</sup>C NMR: Confirm sulfonyl groups (C-SO2 at ~115–120 ppm) and fluorine coupling (C-F at ~165 ppm) .
  • IR Spectroscopy: Detect sulfonamide S=O asymmetric stretching (1340–1290 cm<sup>-1</sup>) and symmetric stretching (1160–1120 cm<sup>-1</sup>) .
  • High-Resolution Mass Spectrometry (HR-MS): Validate molecular ion [M+H]<sup>+</sup> with <2 ppm error.

Advanced: How can computational chemistry methods be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridazine ring .

Transition State Modeling: Use Gaussian or ORCA software to model SNAr (nucleophilic aromatic substitution) pathways, focusing on activation energies for fluorine displacement .

Solvent Effects: Apply COSMO-RS to simulate solvent polarity impacts on reaction kinetics (e.g., DMF vs. THF) .

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data across different in vitro models?

Methodological Answer:

Assay Standardization: Replicate studies under controlled conditions (pH 7.4, 37°C, 5% CO2) using identical cell lines (e.g., HEK293 vs. HeLa discrepancies) .

Metabolite Screening: Perform LC-MS/MS to rule out compound degradation in serum-containing media .

Orthogonal Validation: Cross-check results with alternative methods (e.g., fluorescence polarization vs. SPR for binding affinity) .

Basic: What are the primary solubility challenges associated with this sulfonamide derivative, and what solvent systems are recommended for in vitro testing?

Methodological Answer:

  • Challenges: Low aqueous solubility due to hydrophobic aryl and sulfonyl groups.
  • Solutions:
    • Prepare stock solutions in DMSO (≤10% final concentration).
    • Use co-solvents like PEG-400 or cyclodextrin inclusion complexes for cell-based assays .
    • For pharmacokinetic studies, employ nanoformulations (liposomes or micelles) to enhance bioavailability .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to evaluate the role of the fluorine substituent and methylsulfonyl group?

Methodological Answer:

Analog Synthesis:

  • Replace fluorine with Cl, Br, or H to assess electronic effects.
  • Modify methylsulfonyl to ethylsulfonyl or sulfonic acid for steric/ionic comparisons .

Biological Testing:

  • Screen analogs against target enzymes (e.g., carbonic anhydrase isoforms) using stopped-flow assays .

Data Analysis:

  • Correlate substituent Hammett σ values with IC50 trends to quantify electronic contributions .

Basic: What validated chromatographic methods exist for purity analysis of this compound, and what system suitability criteria should be established?

Methodological Answer:

  • HPLC Method:
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/0.1% formic acid (60:40), 1 mL/min.
    • Detection: UV at 254 nm .
  • System Suitability:
    • Retention time reproducibility (±0.1 min).
    • Peak asymmetry ≤1.2.
    • Theoretical plates ≥5000 .

Advanced: What experimental evidence exists for the metabolic stability of this compound, and how do structural modifications influence its pharmacokinetic profile?

Methodological Answer:

In Vitro Assays:

  • Incubate with human liver microsomes (HLM) and measure half-life via LC-MS. Fluorine substituents reduce oxidative metabolism (compare t1/2 of 4-F vs. 4-H analogs) .

Structural Optimization:

  • Introduce para-methoxy groups to block CYP450-mediated hydroxylation .

In Vivo Correlation:

  • Conduct rat PK studies with plasma sampling at 0, 1, 4, 8, 24 h post-administration .

Basic: What are the known enzymatic targets of structurally related benzenesulfonamide derivatives, and what in vitro assays are recommended for initial target validation?

Methodological Answer:

  • Targets: Carbonic anhydrases, serine proteases, and tyrosine kinases .
  • Assays:
    • Fluorogenic Assays: Use 4-methylumbelliferyl acetate for esterase activity screening.
    • Thermal Shift Assays: Monitor protein melting temperature shifts (∆Tm) to confirm binding .

Advanced: How can reaction optimization be approached when scaling up synthesis from milligram to gram quantities while maintaining yield and purity?

Methodological Answer:

Process Analytical Technology (PAT): Implement inline FTIR to monitor sulfonamide formation in real-time .

Catalyst Screening: Test Pd/XPhos vs. Pd/t-BuXPhos for coupling efficiency at higher concentrations .

Workflow Design: Use segmented flow reactors to control exothermic reactions (e.g., sulfonyl chloride additions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.